molecular formula C21H28N4O2 B12238986 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2,2-dimethylcyclopropanecarbonyl)piperidine

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2,2-dimethylcyclopropanecarbonyl)piperidine

Cat. No.: B12238986
M. Wt: 368.5 g/mol
InChI Key: GIVLOFILGAIAOB-UHFFFAOYSA-N
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Description

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2,2-dimethylcyclopropanecarbonyl)piperidine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2,2-dimethylcyclopropanecarbonyl)piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2,2-dimethylcyclopropanecarbonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2,2-dimethylcyclopropanecarbonyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2,2-dimethylcyclopropanecarbonyl)piperidine involves the inhibition of specific kinases, such as the transforming growth factor-β activated kinase (TAK1). This inhibition disrupts key signaling pathways involved in cell growth, differentiation, and apoptosis, making it effective against certain types of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2,2-dimethylcyclopropanecarbonyl)piperidine stands out due to its unique combination of substituents, which confer high potency and selectivity as a kinase inhibitor. Its ability to inhibit TAK1 at nanomolar concentrations makes it a promising candidate for further development .

Properties

Molecular Formula

C21H28N4O2

Molecular Weight

368.5 g/mol

IUPAC Name

[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(2,2-dimethylcyclopropyl)methanone

InChI

InChI=1S/C21H28N4O2/c1-21(2)11-16(21)20(26)24-9-7-14(8-10-24)13-27-19-6-5-18-22-17(15-3-4-15)12-25(18)23-19/h5-6,12,14-16H,3-4,7-11,13H2,1-2H3

InChI Key

GIVLOFILGAIAOB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5)C

Origin of Product

United States

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